Vanillin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 1.102X10+4 mg/L at 25 °C

In water >2%; in ethanol is 1:2 vanillin:ethanol. Freely soluble in chloroform, ether, in solutions of fixed alkali hydroxides; solutions in glycerin and hot water.

Soluble in 125 parts water, 20 parts glycerin, 2 parts 95% alcohol, chloroform, ether.

Very soluble in ethanol, diethyl ether, acetone; soluble in benzene, ligroin

11 mg/mL at 25 °C

Solubility in water, g/100ml at 25 °C: 1.0

slightly soluble in water; soluble in organic solvents, oils

freely soluble (in ethanol)

Synonyms

Canonical SMILES

Neurodegenerative Diseases:

Studies suggest vanillin possesses neuroprotective properties, potentially aiding in the fight against neurodegenerative diseases like Alzheimer's and Parkinson's. Its antioxidant activity may help combat the oxidative stress associated with these conditions []. Additionally, vanillin might influence specific neurotransmitter pathways involved in these diseases [].

Cancer Research:

Research investigates vanillin's potential anti-cancer properties. Studies have observed its ability to inhibit the proliferation of cancer cells in vitro and induce apoptosis (programmed cell death) []. Additionally, vanillin may exhibit anti-metastatic effects, hindering the spread of cancer cells []. However, further research is necessary to fully understand its potential clinical applications.

Antibacterial and Antifungal Properties:

Vanillin demonstrates antimicrobial activity against various bacteria and fungi. Studies suggest its potential application as a natural food preservative to combat spoilage caused by microorganisms like yeast []. However, further research is needed to determine its safety and efficacy in food preservation applications.

Other Potential Applications:

Research continues to explore potential applications of vanillin in various fields. These include:

- Anti-inflammatory properties: Vanillin may possess anti-inflammatory effects, potentially beneficial for conditions like inflammatory bowel disease [].

- Wound healing: Studies suggest vanillin may promote wound healing by stimulating collagen production [].

- Antidepressant effects: Some research suggests vanillin might influence pathways related to mood regulation, potentially offering benefits for individuals with depression [].

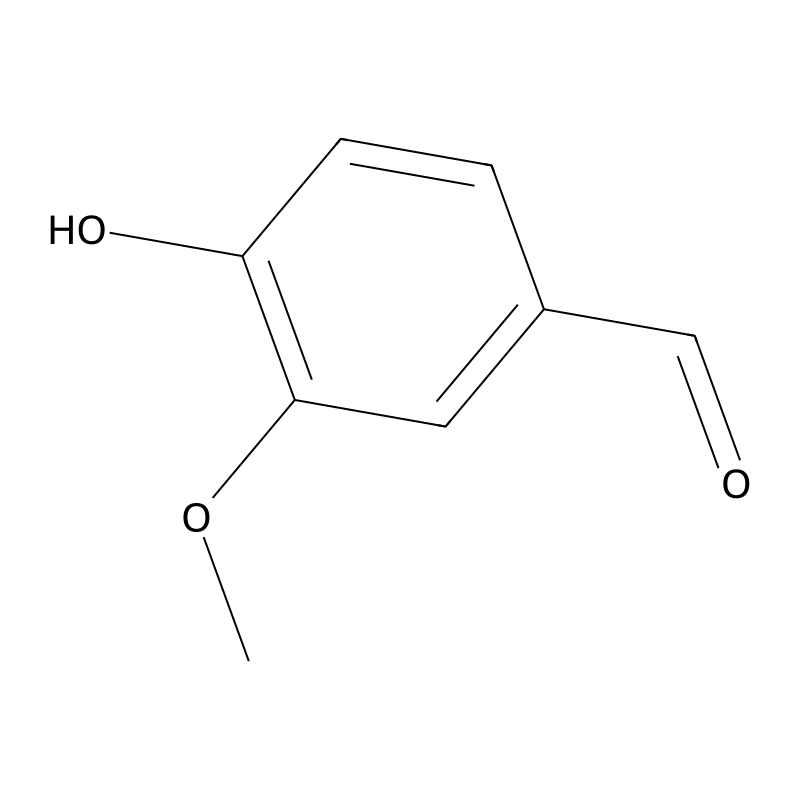

Vanillin is an organic compound with the molecular formula C₈H₈O₃, classified as a phenolic aldehyde. It is primarily recognized as the main flavor and aroma component of vanilla beans, specifically from the species Vanilla planifolia. Vanillin possesses three functional groups: an aldehyde group, a hydroxyl group, and an ether group, contributing to its distinctive flavor profile. While natural vanillin is extracted from vanilla beans, synthetic vanillin has become more prevalent due to the high cost and limited supply of natural vanilla. Synthetic methods often utilize precursors like guaiacol or lignin, making vanillin widely available for use in food, beverages, and pharmaceuticals .

The chemical behavior of vanillin is characterized by its reactivity due to the presence of the aldehyde group. Key reactions include:

- Aldol Condensation: Vanillin can undergo aldol condensation reactions, leading to larger carbon frameworks.

- Oxidation: Vanillin can be oxidized to form vanillic acid.

- Reduction: It can be reduced to form alcohol derivatives such as vanillyl alcohol.

- Formation of Schiff Bases: Vanillin can react with amines to form Schiff bases, which are important in various biochemical processes.

During the curing process of vanilla beans, glucovanillin (the β-glucoside form of vanillin) undergoes hydrolysis catalyzed by endogenous enzymes, leading to the release of free vanillin. This process significantly influences the flavor profile of cured vanilla .

Vanillin exhibits several biological activities, including:

- Antioxidant Properties: Studies have shown that vanillin possesses strong antioxidant capabilities, which can help mitigate oxidative stress in biological systems.

- Antimicrobial Activity: Vanillin has demonstrated antimicrobial effects against various bacteria and fungi, making it a potential natural preservative in food applications.

- Anti-inflammatory Effects: Research indicates that vanillin may reduce inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines.

- Neuroprotective Effects: Preliminary studies suggest that vanillin may have protective effects on neuronal cells, potentially offering benefits in neurodegenerative conditions .

Vanillin can be synthesized through several methods:

- From Guaiacol:

- From Lignin:

- From 4-Hydroxybenzaldehyde:

- Fermentation Processes:

Vanillin finds extensive applications across various industries:

- Food Industry: It is widely used as a flavoring agent in desserts, beverages, and confections.

- Fragrance Industry: Vanillin is a key ingredient in perfumes and scented products due to its pleasant aroma.

- Pharmaceuticals: Its antioxidant properties make it useful in certain medicinal formulations.

- Cosmetics: Used in lotions and creams for its fragrance and potential skin benefits .

Several compounds share structural or functional similarities with vanillin. Here are some notable examples:

| Compound | Molecular Formula | Key Features |

|---|---|---|

| Ethylvanillin | C₉H₁₀O₃ | A stronger flavor profile than vanillin; contains an ethoxy group instead of a methoxy group. |

| Guaiacol | C₇H₈O₂ | A precursor for synthetic vanillin; has similar aromatic properties but lacks the aldehyde functionality. |

| Vanillic Acid | C₈H₈O₄ | An oxidation product of vanillin; retains some flavor characteristics but is less aromatic. |

| Eugenol | C₁₀H₁₂O₂ | Found in clove oil; has a similar aromatic profile but different functional groups. |

| Ferulic Acid | C₉H₁₀O₄ | A phenolic compound that can be converted into vanillin through metabolic pathways; found in various plants. |

Uniqueness of Vanillin

Vanillin's uniqueness lies not only in its widespread use as a flavoring agent but also in its complex role within biological systems and its ability to be synthesized from various natural and synthetic sources. Unlike its counterparts, which may lack certain functional groups or exhibit different reactivity profiles, vanillin remains a versatile compound with significant industrial relevance and biological activity .

Molecular Composition and Functional Group Analysis

Vanillin’s molecular formula is C₈H₈O₃, comprising a benzene ring substituted with hydroxyl (-OH), methoxy (-OCH₃), and aldehyde (-CHO) groups (Figure 1). These functional groups dictate its reactivity:

- Aldehyde: Participates in redox reactions and nucleophilic additions.

- Methoxy: Enhances solubility in organic solvents.

- Phenolic hydroxyl: Contributes to antioxidant properties.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular weight | 152.15 g/mol |

| Melting point | 81–83°C |

| Boiling point | 285°C (decomposes) |

| Density | 1.056 g/cm³ |

| LogP (octanol-water) | 1.17 |

| Solubility in water | 10 g/L (25°C) |

Crystallographic and Spectroscopic Characterization

Crystallography

Vanillin exhibits polymorphism. Form I (monoclinic, space group P2₁/c) and Form II (orthorhombic, space group Pna2₁) differ in hydrogen-bonding networks. Form II, stabilized by O-H···O interactions, has a higher melting point (83°C vs. 81°C).

Spectroscopy

- IR: Peaks at 3000 cm⁻¹ (C-H stretch), 1670 cm⁻¹ (C=O stretch), and 1270 cm⁻¹ (C-O-C stretch).

- NMR: ¹H signals at δ 9.80 ppm (aldehyde), δ 7.43 ppm (aromatic protons), and δ 3.90 ppm (methoxy).

- Raman: Strong bands at 1600 cm⁻¹ (aromatic C=C) and 1170 cm⁻¹ (C-O).

Figure 1: Crystal structure of vanillin Form II (orthorhombic).

Thermodynamic and Solubility Profiles

Vanillin’s dissolution is entropy-driven and endothermic. Its solubility varies markedly across solvents:

Table 2: Solubility in Environmentally Benign Solvents (298 K)

| Solvent | Mole Fraction (×10⁻¹) |

|---|---|

| PEG-400 | 4.29 |

| Ethanol | 2.15 |

| Water | 0.10 |

Thermodynamic parameters (ΔH° = 66.9 kJ/mol, ΔG° = -239.88 kJ/mol) confirm spontaneous dissolution.

Natural Occurrence in Vanilla planifolia and Alternative Botanical Sources

Biosynthesis in Vanilla planifolia

Vanillin is synthesized via the phenylpropanoid pathway:

- Phenylalanine → Cinnamic acid (via PAL).

- Cinnamic acid → Ferulic acid (via hydroxylation/methylation).

- Ferulic acid → Vanillin (via VpVAN hydratase/lyase).

Controversy persists over VpVAN’s role, with some studies suggesting it requires plastid localization for activity.

Alternative Sources

- Leptotes bicolor: A vanilla substitute containing 1–2% vanillin.

- Balsam of Peru: Contains trace vanillin alongside cinnamic acid derivatives.

- Clove oil: Commercial “natural vanillin” is synthesized from eugenol.

Table 3: Vanillin Content in Natural Sources

| Source | Vanillin Content (%) |

|---|---|

| Vanilla planifolia pod | 1.5–2.5 |

| Leptotes bicolor | 1.0–2.0 |

| Clove-derived synthetic | >99 |

In Planta Vanillin Biosynthesis in Vanilla Orchids

Vanillin biosynthesis in Vanilla planifolia represents one of the most extensively studied natural flavor compound production systems in plants [1] [11]. The biosynthetic pathway occurs primarily within specialized cellular compartments, specifically chloroplasts and re-differentiated chloroplasts termed phenyloplasts, located in the inner mesocarp and placental laminae of the vanilla pod [5] [20].

The vanillin biosynthetic machinery in Vanilla planifolia can be conceptually divided into three distinct modules: the synthesis of vanillin from ferulic acid through a carbon-carbon chain shortening reaction, the glucosylation of vanillin to form vanillin glucoside as a non-toxic storage form, and the subsequent hydrolysis of vanillin glucoside to release the aromatic vanillin compound [5] [20]. Desorption electrospray ionization mass spectrometry imaging studies have demonstrated that vanillin glucoside preferentially localizes within the mesocarp and placental laminae, while free vanillin concentrates primarily within the mesocarp tissue [5].

The central enzymatic component of this biosynthetic pathway is vanillin synthase, designated as Vanilla planifolia vanillin synthase, which catalyzes the direct conversion of ferulic acid and ferulic acid glucoside into vanillin and vanillin glucoside, respectively [11] [17]. This enzyme exhibits remarkable substrate specificity, showing high activity toward ferulic acid and its glucoside while demonstrating no detectable activity toward caffeic acid or para-coumaric acid substrates [11] [17]. The enzyme operates through a non-oxidative hydratase/lyase mechanism that does not require adenosine triphosphate or nicotinamide adenine dinucleotide as cofactors [17].

Radiotracer studies using carbon-14 labeled precursors have confirmed that active vanillin glucoside biosynthesis occurs throughout pod development, from three to nine months following pollination [20]. When carbon-14 labeled phenylalanine and cinnamic acid were administered to the inner pod tissue, radiolabeled products co-migrating with authentic vanillin glucoside were detected, while administration of para-hydroxybenzaldehyde failed to contribute to vanillin biosynthesis at any developmental stage [20].

The vanillin synthase protein undergoes post-translational processing involving the removal of a propeptide sequence, resulting in a mobility shift from the immature 40 kilodalton form to the mature 25 kilodalton form during sodium dodecyl sulfate polyacrylamide gel electrophoresis analysis [5] [20]. This maturation process enhances enzymatic activity and appears to be essential for optimal vanillin production [5]. Immunolocalization studies have revealed that the mature vanillin synthase protein localizes specifically within chloroplasts distributed throughout the inner mesocarp and placental laminae during all stages of pod development [20].

Isolated chloroplasts from vanilla pods retain the capacity to convert carbon-14 labeled phenylalanine and cinnamic acid into carbon-14 labeled vanillin glucoside, indicating that the complete vanillin de novo biosynthetic machinery is present within these specialized organelles [5] [20]. This compartmentalization represents a unique adaptation that allows for high-concentration vanillin production while maintaining cellular viability through glucoside storage.

Table 1: Key Enzymatic Activities in Vanillin Biosynthesis

| Enzyme | Substrate | Product | Molecular Weight (kDa) | Cofactor Requirements |

|---|---|---|---|---|

| Vanillin Synthase (VpVAN) | Ferulic acid, Ferulic acid glucoside | Vanillin, Vanillin glucoside | 25 (mature form) | None (non-oxidative) |

| Feruloyl-CoA Synthetase (Fcs) | Ferulic acid | Feruloyl-CoA | Unknown | ATP, CoA |

| Enoyl-CoA Hydratase/Lyase (Ech) | Feruloyl-CoA | Vanillin | Unknown | None |

| Caffeate O-Methyltransferase (COMT) | Protocatechuic acid | Vanillin (via intermediates) | Unknown | S-adenosylmethionine |

| Vanillyl Alcohol Oxidase (VAO) | Creosol, Vanillylamine | Vanillin | Unknown | Oxygen |

| Isoeugenol Monooxygenase (IEM) | Isoeugenol | Vanillin | Unknown | Oxygen |

Key Enzymatic Reactions: Methyltransferases and Oxidoreductases

The enzymatic conversion of phenolic precursors to vanillin involves several critical methyltransferase and oxidoreductase reactions that determine both the efficiency and specificity of vanillin biosynthesis [1] [3]. These enzymatic transformations represent the most challenging aspects of vanillin production due to their complex cofactor requirements and substrate specificity constraints.

Methyltransferase reactions play a pivotal role in vanillin biosynthesis, particularly through the action of caffeate O-methyltransferase enzymes [6]. The methylation step typically occurs after the introduction of the hydroxyl group at the carbon-3 position, although the precise order of these reactions remains partially unresolved in plant systems [3]. Caffeate O-methyltransferase catalyzes the transfer of methyl groups from S-adenosylmethionine to phenolic substrates, converting protocatechuic acid derivatives toward vanillin through a series of intermediate compounds [6].

Recent advances in methyltransferase engineering have demonstrated significant improvements in conversion rates through directed evolution approaches [6]. A variant designated Mu176 exhibited a seven-fold increase in conversion rate compared to wild-type caffeate O-methyltransferase, producing 2.38 millimolar vanillin from 3 millimolar protocatechuic acid with a conversion efficiency of 79.33 percent [6]. This enhanced activity resulted from an enlarged binding pocket and strengthened substrate interactions, as revealed through structural analysis [6].

The S-adenosylmethionine supply represents a critical bottleneck in methyltransferase-mediated vanillin production [15]. Metabolic engineering strategies targeting the S-adenosylmethionine cycle through introduction of SAH1, MET6, and MET13atsc genes have demonstrated substantial improvements in vanillin synthesis efficiency [15]. These enhancements address the cofactor limitation that frequently constrains methyltransferase activity in heterologous production systems.

Oxidoreductase enzymes contribute to vanillin biosynthesis through multiple distinct pathways, each exhibiting unique substrate preferences and mechanistic characteristics [7] [8]. Vanillyl alcohol oxidase represents a particularly versatile oxidoreductase that acts on a wide range of phenolic compounds, converting both creosol and vanillylamine to vanillin with high yields [7] [16]. The vanillyl alcohol oxidase-mediated conversion of creosol proceeds through a two-step process wherein vanillyl alcohol forms as an initial intermediate before further oxidation to vanillin [7] [16].

The vanillyl alcohol oxidase reaction mechanism involves the formation of an abortive complex between enzyme-bound flavin and creosol, which limits the overall catalysis rate [7] [16]. This flavin-creosol adduct exhibits increased stability at basic pH values, shifting the optimal pH from the typical value of 10 to approximately 7.5 [16]. Additionally, competitive binding of creosol inhibits the conversion of intermediate vanillyl alcohol to vanillin, creating a kinetic constraint that must be considered in process optimization [16].

Alternative oxidoreductase pathways involve isoeugenol monooxygenase, which transforms isoeugenol into vanillin through an epoxide-diol mechanism [3]. This enzyme, identified in various Pseudomonas strains, catalyzes the oxidation reaction in the presence of molecular oxygen without requiring additional cofactors [3]. The isoeugenol monooxygenase pathway represents an attractive alternative for biotechnological applications due to its simplified cofactor requirements.

Polyphenol oxidase and peroxidase enzymes contribute significantly to vanillin production during the vanilla curing process [12]. These copper-oxidoreductase and hydrogen peroxide-utilizing enzymes, respectively, act synergistically during enzymatic browning reactions that accompany vanillin release from glucoside storage forms [12]. Polyphenol oxidase catalyzes the hydroxylation of monophenols to diphenols and subsequent oxidation to quinones, while peroxidase utilizes hydrogen peroxide generated during polyphenol oxidase activity to produce additional oxidized compounds [12].

Table 2: Vanillin Production Data from Different Biosynthetic Routes

| Biosynthetic Route | Substrate | Product Concentration | Conversion Efficiency | Time Required |

|---|---|---|---|---|

| VpVAN (in vitro) | Ferulic acid | Not quantifiable | Unknown | 1-24 hours |

| Fcs-Ech pathway (Amycolatopsis sp.) | Ferulic acid | 22.3 g/L | 94.9% molar yield | Fed-batch fermentation |

| Engineered E. coli (tyrosine pathway) | L-tyrosine | 97.2 mg/L | Unknown | Unknown |

| B. subtilis B7-S (ferulic acid bioconversion) | Ferulic acid | 0.198 g/L | 63.3% (optimized conditions) | 96 hours |

| Engineered yeast (glucose pathway) | Glucose | 1.41 mmol/L | Unknown | 96 hours |

| VAO-mediated (creosol conversion) | Creosol | Nearly 100% yield | 100% yield | Variable |

Metabolic Engineering Strategies for Enhanced Vanillin Production

Metabolic engineering approaches for vanillin production have focused on addressing fundamental limitations in biosynthetic pathway efficiency, substrate availability, and product toxicity management [10] [13] [15]. These strategies encompass both pathway optimization and host organism modification to achieve commercially viable vanillin production levels.

Gene knockout strategies have proven particularly effective in enhancing vanillin accumulation by eliminating competing catabolic pathways [10] [13]. The deletion of the vanillin dehydrogenase gene in Amycolatopsis species resulted in a greater than 90 percent reduction in vanillin catabolism, leading to strongly enhanced vanillin accumulation in biotransformation experiments [13]. This approach increased final vanillin concentrations by more than 2.2 grams per liter while maintaining high conversion efficiency [10].

Overexpression of biosynthetic genes represents another critical metabolic engineering strategy [10] [13]. The constitutive expression of feruloyl-coenzyme A synthetase and enoyl-coenzyme A hydratase/aldolase genes eliminated the adaptation phase typically observed in wild-type fermentation processes [10]. These enzymes catalyze the conversion of ferulic acid to vanillin through the coenzyme A-dependent pathway, and their enhanced expression resulted in final vanillin concentrations reaching 19.3 grams per liter with molar yields approaching 94.9 percent [10].

Pathway optimization strategies have targeted the enhancement of precursor supply through modification of upstream biosynthetic routes [15]. Engineering of the shikimic acid pathway in Bacillus subtilis increased vanillin production from shikimic acid by 2.39-fold through improved precursor availability [6]. Further optimization involving increased S-adenosylmethionine supply and enhanced precursor concentrations elevated vanillin titers to 1 millimolar, representing the highest reported level of vanillin production from shikimic acid in Bacillus systems [6].

Host strain engineering has focused on improving tolerance to both substrate and product toxicity while enhancing overall production capacity [2] [15]. Engineered Escherichia coli strains incorporating the artificial vanillin biosynthetic pathway from L-tyrosine achieved production levels of 97.2 milligrams per liter from tyrosine, 19.3 milligrams per liter from glucose, 13.3 milligrams per liter from xylose, and 24.7 milligrams per liter from glycerol [2]. These results demonstrate the feasibility of producing natural vanillin from low-cost substrates through metabolic engineering approaches.

Cofactor enhancement strategies have addressed the S-adenosylmethionine limitation that constrains methyltransferase activity in vanillin biosynthesis [15]. Introduction of genes encoding S-adenosylmethionine cycle enzymes, including SAH1, MET6, and MET13atsc, significantly improved methylation efficiency in engineered yeast strains [15]. These modifications resulted in enhanced vanillin synthesis with minimal accumulation of intermediate compounds.

Product removal strategies have been developed to overcome vanillin toxicity limitations that constrain high-level production [15]. Glycosylation-based in situ product removal systems convert toxic vanillin to non-toxic glucoside forms, enabling sustained production in bioreactor systems [15]. This approach mimics the natural storage mechanism observed in vanilla pods while preventing product-mediated growth inhibition.

Rational protein engineering has yielded significant improvements in key biosynthetic enzymes [24]. Computational design of enoyl-coenzyme A hydratase/lyase variants, including F74W, R147Q, and ΔN1-11 mutations, demonstrated enhanced catalytic activity for vanillin production from feruloyl-coenzyme A substrates [24]. These engineered variants exhibited approximately two-fold increases in activity compared to wild-type enzymes, providing improved conversion efficiency for industrial applications [24].

Table 4: Metabolic Engineering Strategies for Enhanced Vanillin Production

| Strategy | Target | Improvement | Final Concentration |

|---|---|---|---|

| Gene knockout (vdh deletion) | Vanillin dehydrogenase gene | >90% reduction in vanillin catabolism | 2.2 g/L increase |

| Overexpression of biosynthetic genes | fcs and ech genes | Elimination of adaptation phase | 19.3 g/L |

| Pathway optimization | Shikimic acid pathway | Enhanced precursor supply | Variable |

| Host strain engineering | E. coli, yeast strains | Improved tolerance and production | Variable |

| Cofactor enhancement | SAM cycle genes | Enhanced methylation efficiency | Variable |

| Product removal systems | Glycosylation systems | Reduced product toxicity | Variable |

Comparative Analysis of Biosynthetic Routes Across Plant Species

The comparative analysis of vanillin biosynthetic routes across different plant species reveals significant variations in enzymatic mechanisms, production capacity, and pathway organization [11] [21] [22]. While vanillin production is predominantly associated with Vanilla orchid species, several other plant species exhibit vanillin biosynthetic capabilities that provide insights into evolutionary adaptations and alternative production strategies.

Vanilla planifolia represents the primary commercial source of natural vanillin, with cured pods containing approximately 2 percent vanillin by dry weight [11] [21]. The vanillin synthase enzyme from Vanilla planifolia exhibits high substrate specificity for ferulic acid and ferulic acid glucoside, catalyzing their direct conversion to vanillin and vanillin glucoside through a unique hydratase/lyase mechanism [11] [17]. This enzymatic pathway operates independently of traditional beta-oxidation routes and does not require adenosine triphosphate or nicotinamide adenine dinucleotide cofactors [17].

Vanilla tahitensis, a related orchid species, produces vanillin through similar enzymatic mechanisms but exhibits lower vanillin content compared to Vanilla planifolia [22]. The vanillin content in Vanilla tahitensis is characterized by fruity, floral, and sweet flavor profiles created by the compound heliotropin, distinguishing it from the more intense vanilla character of Vanilla planifolia [22]. Despite lower vanillin concentrations, Vanilla tahitensis maintains commercial significance due to its unique aromatic profile and specialized market applications.

Vanilla pompona represents a third commercial vanilla species, though its vanillin content remains significantly lower than both Vanilla planifolia and Vanilla tahitensis [22]. The beans from Vanilla pompona exhibit a strong coumarin odor and produce shorter, more rounded fruits compared to Vanilla planifolia [22]. The enzymatic machinery in Vanilla pompona appears similar to other Vanilla species, but the reduced vanillin accumulation limits its commercial applications to specialized markets.

Glechoma hederacea, a non-orchid plant species, produces vanillin through an enzymatic system that exhibits 71 percent sequence identity to the Vanilla planifolia vanillin synthase [11] [17]. This remarkable conservation across distantly related plant families suggests that vanillin biosynthetic capability may have evolved independently multiple times or represents an ancient enzymatic function preserved across diverse lineages [11]. The vanillin synthase from Glechoma hederacea demonstrates catalytic activity when expressed in tobacco, confirming its functional similarity to the vanilla orchid enzyme [11].

The tissue-specific localization of vanillin biosynthetic machinery varies significantly across plant species [20]. In Vanilla planifolia, vanillin synthesis occurs specifically within chloroplasts and phenyloplasts located in the inner mesocarp and placental laminae [20]. This compartmentalization allows for high-concentration vanillin accumulation while maintaining cellular viability through glucoside storage mechanisms [5] [20]. The localization pattern in other vanillin-producing species remains largely uncharacterized, representing an important area for future comparative studies.

Substrate specificity patterns differ markedly between plant species and their respective vanillin biosynthetic enzymes [11] [17]. While Vanilla planifolia vanillin synthase shows exclusive activity toward ferulic acid substrates, other plant species may utilize alternative precursor molecules or exhibit broader substrate tolerance [3]. These differences reflect evolutionary adaptations to specific metabolic contexts and available precursor pools within different plant lineages.

The enzymatic mechanisms underlying vanillin biosynthesis also show variations across species [3] [19]. While the Vanilla planifolia system operates through a hydratase/lyase mechanism, some plant species may employ dioxygenase-type enzymes for vanillin production [19]. Recent studies have suggested that dioxygenase enzymes play important roles in plant vanillin biosynthesis, particularly in species outside the Vanilla genus [19].

Table 3: Comparative Analysis of Vanillin-Producing Plant Species

| Plant Species | Vanillin Content | Primary Vanillin Synthase | Localization | Commercial Use |

|---|---|---|---|---|

| Vanilla planifolia | 2% of dry weight (cured pods) | VpVAN (KP278240.1) | Chloroplasts, phenyloplasts | Primary commercial source |

| Vanilla tahitensis | Lower than V. planifolia | Similar to VpVAN | Unknown | Commercial cultivation |

| Vanilla pompona | Low vanillin content | Similar to VpVAN | Unknown | Limited commercial use |

| Glechoma hederacea | Trace amounts | 71% sequence identity to VpVAN | Unknown | Research purposes only |

Historical Evolution of Lignin-Based Vanillin Production

The idea of converting lignin into vanillin dates to the closing years of the nineteenth century, when laboratory oxidations of sulfite-process liquors first yielded traces of the aldehyde [1] [2]. Continuous industrial manufacture began in 1936, when a plant in Wisconsin used acid-sulfite waste liquor to make approximately three metric tonnes per day of crude vanillin [3] [1]. Throughout the mid-twentieth century several Canadian and United States mills adopted similar technology; by 1981 a single facility in Thorold, Ontario, supplied about sixty percent of world demand [3]. Rising energy costs and increasingly strict effluent regulations shuttered all North American sulfite-derived operations by the late 1980s, leaving Borregaard in Norway as the sole commercial producer from lignosulfonates [4] [5].

Research then focused on kraft lignin, the dominant by-product of alkaline pulping. Alkaline oxygen oxidation in bubble-column reactors can afford vanillin selectivities near seventy percent and mass yields of four to nine percent, depending on oxygen pressure and sodium hydroxide concentration [6] [7]. Electrochemical routes have recently advanced: nickel-electrode oxidation of kraft lignin in hot caustic solution delivers vanillin yields up to 4.7 percent with no metal-catalyst contamination [8], and peroxodicarbonate generated in situ increases the yield to 6.2 percent while avoiding toxic copper salts [9] [10] [11] [12].

| Table 1 Lignin-derived vanillin: technological milestones and key performance indicators | ||||

|---|---|---|---|---|

| Period | Feedstock | Oxidant / method | Typical yield (mass %) | Industrial status |

| 1936 – 1980s | Sodium lignosulfonate from acid-sulfite pulping | Aqueous air / calcium hydroxide at 120–160 °C | 10–12 [3] [1] | Commercial (North America, closed) |

| Current | Sodium lignosulfonate | Copper-catalysed alkaline oxygen | 12–14 [5] | Commercial (Norway) |

| 1990s – present | Kraft lignin | Alkaline oxygen (10 bar, 140 °C) | 4–9 [6] [7] | Pilot / demonstration |

| 2020 – present | Kraft lignin | Electro-oxidation with nickel electrodes | 4.7 [8] | Pilot |

| 2023 | Kraft lignin | Peroxodicarbonate electro-oxidation | 6.2 [9] [10] [12] | Laboratory |

Petrochemical-Derived Synthesis via Guaiacol and Eugenol

Petrochemical routes overtook lignin processes in the 1970s because they offered higher yields, simpler purification, and a more stable supply chain [5] [13]. The prevailing commercial technology is the guaiacol–glyoxylic acid condensation followed by oxidative decarboxylation. Guaiacol itself is produced by ortho-hydroxylation of phenol with hydrogen peroxide and catalytic hydrodechlorination of o-nitrochlorobenzene [5].

Key steps:

- Base-catalysed condensation of guaiacol with glyoxylic acid at 20 – 30 °C gives vanillylmandelic acid with selectivity above ninety percent when aluminium(III) complexes are present [14].

- Copper(II)-mediated oxidative decarboxylation at 80 – 130 °C converts the mandelic acid to vanillin.

- Vacuum distillation and repeated water crystallisations yield food-grade vanillin of at least ninety-nine percent purity [5].

Global capacity exceeds sixteen thousand tonnes per year, distributed among five plants in China, France, and the United States [5]. Commercial yields of greater than eighty-five percent based on guaiacol have been reported [5] [15].

A second petrochemical path employs eugenol obtained from clove-oil fractionation. Two-step alkaline isomerisation to isoeugenol followed by oxidative cleavage with potassium permanganate or ozone provides vanillin in laboratory yields of fifty to seventy percent [16] [17] [18]. While once important, eugenol oxidation is now limited to specialty or small-volume producers because of the higher raw-material cost and environmental concerns linked to permanganate waste [16].

| Table 2 Petrochemical routes: process variables and yields | ||||

|---|---|---|---|---|

| Starting material | Principal reagents | Reaction temperature (°C) | Vanillin yield (mol %) | References |

| Guaiacol | Glyoxylic acid, sodium hydroxide, copper(II) sulfate, oxygen | 20 – 130 | 85 – 90 [5] [14] | 21, 35 |

| Eugenol | Calcium hydroxide (isomerisation), potassium permanganate (oxidation) | 120 – 160 | 50 – 70 [16] [17] | 22, 24 |

Biotechnological Approaches: Microbial Fermentation and Biocatalysis

Fermentative and enzymatic methods meet regulatory definitions of “natural” flavour when the substrate originates from plant biomass. The most mature pathway converts ferulic acid, liberated from wheat bran or rice husk hemicellulose, into vanillin via feruloyl-coenzyme A synthetase and enoyl-coenzyme A hydratase-aldolase.

- Amycolatopsis species engineered to delete vanillin dehydrogenase produce nineteen point three grams per litre of vanillin with a molar yield of ninety-four point nine percent under fed-batch conditions [19].

- A two-stage whole-cell process using Escherichia coli expressing ferulic acid decarboxylase and carotenoid cleavage oxygenase attains fifty-two millimoles per litre (seven point eight grams per litre) from seventy-five millimoles of ferulic acid in twenty-four hours [20].

- Resting cells of Streptomyces species V-1 reach nineteen point two grams per litre when product is adsorbed on in-situ resin, illustrating the benefit of toxicity mitigation [21].

Biocatalysis has also expanded lignin-oil valorisation: oxidative cascades that transform 4-n-propylguaiacol, a principal monomer from reductive catalytic fractionation of softwood, achieve sixty-six percent yield of vanillin and can generate eighteen percent yield based on the original lignin oil at litre scale [22].

| Table 3 Representative fermentation and biocatalytic performances |

| Microbial host | Substrate | Vanillin titre (g L⁻¹) | Molar yield (%) | Productivity (g L⁻¹ h⁻¹) | Reference |

|---|---|---|---|---|---|

| Amycolatopsis sp. engineered strain | Ferulic acid | 19.3 | 94.9 | 0.46 | 37 |

| Escherichia coli two-stage system | Ferulic acid | 7.8 | 69 | 0.33 | 38 |

| Streptomyces sp. V-1 with resin capture | Ferulic acid | 19.2 | 55 | 0.80 | 47 |

| Escherichia coli oxidative cascade | 4-n-Propylguaiacol in lignin oil | 3.2 (from spruce wood) | 18 (wood basis) | 0.13 | 67 |

Green Chemistry Innovations in Vanillin Synthesis

Recent research aligns vanillin manufacture with the twelve principles of green chemistry.

Electro-oxidative depolymerisation of kraft lignin uses only electricity, water, and recycled carbonate to generate peroxodicarbonate oxidant, yielding up to six point two percent vanillin with minimal waste and readily recyclable electrolyte [10] [12]. Life cycle assessment identifies electricity-related greenhouse-gas emissions as the principal hotspot; substituting natural gas combined-cycle power can cut the human-toxicity indicator by more than fifty percent [23].

Polyethylene terephthalate up-cycling: an engineered Escherichia coli converts terephthalic acid obtained from enzymatic hydrolysis of post-consumer polyethylene terephthalate into vanillin with seventy-nine percent conversion, valorising plastic waste and avoiding petroleum feedstocks [24].

Natural deep eutectic solvents facilitate selective extraction of vanillin from vanilla pods and from oxidation liquors, replacing volatile organic solvents; a choline chloride–butanediol–lactic acid system extracts eighteen point five milligrams per gram of pod with fifty percent solvent recyclability [25].

Mechanochemical oxidation of lignin under continuous-flow milling achieves complete conversion within minutes at temperatures below one hundred degrees Celsius, demonstrating reduced energy demand compared with stirred-tank processing [26].

Physical Description

Pellets or Large Crystals; Liquid; Dry Powder; Liquid, Other Solid

White or off-white solid with a pleasant odor of vanilla; [Merck Index] Light yellow solid; [Sigma-Aldrich MSDS]

Solid

WHITE-TO-YELLOW CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR.

white or slightly yellow needles or crystalline powder with a sweet, creamy, vanilla odou

Color/Form

White or off-white nonhygroscopic crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

285 °C

285.00 to 286.00 °C. @ 760.00 mm Hg

Flash Point

153 °C c.c.

Heavy Atom Count

Taste

Vapor Density

Relative vapor density (air = 1): 5.2

Density

1.056

1.06 g/cm³

LogP

1.21

log Kow = 1.37

Odor

Pleasant aromatic vanilla odo

Decomposition

Appearance

Melting Point

81-83 °C

81.5 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 98 of 2392 companies. For more detailed information, please visit ECHA C&L website;

Of the 24 notification(s) provided by 2294 of 2392 companies with hazard statement code(s):;

H317 (14.82%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (77.68%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Therapeutic Uses

VET: ...AS AN AEROSOLED AID IN GETTING EWES TO SUCKLE ORPHAN LAMBS.

EXPL THER Methotrexate (MTX), a chemotherapeutic agent used to treat cancer, produces cytogenetic damage and has a cytostatic effect in a variety of test systems. Several antigenotoxic agents have been studied in various in vitro and in vivo systems. However, data are limited regarding their ability to modulate MTX-induced genotoxicity. In the present study, vanillin (VA) and chlorophyllin (CHL) were used as antigenotoxic agents to study their ability to minimize the DNA damage caused by MTX. Exponentially growing V79 Chinese hamster lung cells were treated with MTX at five different concentrations (5-100 ug/mL) with S9 activation for 6 h and post-treated with two concentrations of either VA (50 or 100 ug/mL) or CHL (50 or 100 ug/mL) for 40 h. Cytochalasin B was added for the micronucleus (MN) assay along with antigenotoxic agents to evaluate MN in binucleated cells. Chromosomal aberrations were also evaluated in parallel cultures. Results indicate that MTX alone induced a dose-dependent decrease in the nuclear division index (NDI) and the mitotic index (MI). A significant increase in percent micronucleated binucleated cells (MNBN) and percent aberrant cells (Abs) was observed. Studies using VA as an antigenotoxic agent showed a decrease in the number of MNBN (26.3-83.1%) and Abs (16.0-87.5%) with the addition of either 50 or 100 micrograms VA/ml. The addition of CHL also significantly reduced the number of MNBN (53.0-91.5%) at both concentrations tested. Chromosomal aberrations were also significantly reduced (41.0-83.0). These studies indicate that both VA and CHL are capable of effectively minimizing MTX-induced chromosomal damage.

EXPL THER Vanillin is a well-known food and cosmetic additive and has antioxidant and antimutagenic properties. It has also been suggested to have antifungal activity against major human pathogenic fungi, although it is not very effective. In this study, the antifungal activities of vanillin and 33 vanillin derivatives against the human fungal pathogen Cryptococcus neoformans, the main pathogen of cryptococcal meningitis in immunocompromised patients, were investigated. We found a structural correlation between the vanillin derivatives and antifungal activity, showing that the hydroxyl or alkoxy group is more advantageous than the halogenated or nitrated group in benzaldehyde. Among the vanillin derivatives with a hydroxyl or alkoxy group, o-vanillin and o-ethyl vanillin showed the highest antifungal activity against C. neoformans. o-Vanillin was further studied to understand the mechanism of antifungal action. We compared the transcriptome of C. neoformans cells untreated or treated with o-vanillin by using RNA sequencing and found that the compound caused mitochondrial dysfunction and triggered oxidative stress. These antifungal mechanisms of o-vanillin were experimentally confirmed by the significantly reduced growth of the mutants lacking the genes involved in mitochondrial functions and oxidative stress response.

MeSH Pharmacological Classification

Vapor Pressure

0.000118 [mmHg]

1.18X10-4 mm Hg at 25 °C

Vapor pressure, Pa at 25 °C: (negligible)

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

YIELDS PROTOCATECHUALDEHYDE PROBABLY BY MICROORGANISMS; VANILLIN-4-BETA-D-GLUCOSIDE IN BEAN & JAPONICA; VANILLIN-4-BETA-D-GLUCURONIDE IN RABBITS. /FROM TABLE/

... When vanillin was fed to rats at doses of 100 mg/kg most metabolites were excreted in urine within 24 hr, chiefly as glucuronide and/or sulfate conjugates, although the acids formed were also excreted free and as their glycine conjugates. In 48 hr 94% of the dose was accounted for, 7% as vanillin, 19% as vanillyl alcohol, 47% as vanillic acid, 10% as vanilloyglycine, 8% as catechol, 2% as 4-methylcatechol, 0.5% as guaiacol , and 0.6% as 4-methylguaiacol.

YIELDS VANILLIC ACID IN MAN. /FROM TABLE/

Wikipedia

2C-B

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives -> Flavoring Agents

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Masking

Methods of Manufacturing

Several methods can be used to introduce an aldehyde group into an aromatic ring. Condensation of guaiacol with glyoxylic acid followed by oxidation of the resulting mandelic acid to the corresponding phenylglyoxylic acid and, finally, decarboxylation continues to be a competitive industrial process for vanillin synthesis.

In this route, still used in Asia, guaiacol is manufactured from ortho-chloronitrobenzene. Nitroanisole and anisidine are the main intermediate products. Vanillin is then produced by condensation of guaiacol with a dimethyl aniline, nitroso derivative, and urotropine. The reaction gives also para-amino dimethyl aniline 10 as side product. Purification of vanillin needs several steps of distillation and recrystallization.

Natural vanillin can be obtained by plant tissue culture, molecular biology and microbial biotransformation techniques. These techniques rely on natural vanillin precursor molecules (eugenol, isoeugenol, curcumin or ferulic acid) and various enzymatic pathways to produce natural vanillin. Of these techniques, microbial biotransformation (also referred to as fermentation) appears to be the most promising at producing large quantities of natural vanillin at high quality.

Occurs naturally in a wide variety of foods and plants such as orchids; major commercial source of natural vanillin is from vanilla bean extract. Synthetically produced in-bulk from lignin-based byproducts of paper processes or from guaicol.

General Manufacturing Information

Food, beverage, and tobacco product manufacturing

All Other Basic Organic Chemical Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

All Other Chemical Product and Preparation Manufacturing

Benzaldehyde, 4-hydroxy-3-methoxy-: ACTIVE

INCOMPATIBILITIES: ...COMBINES WITH GLYCERIN, FORMING A COMPOUND WHICH IS ALMOST INSOLUBLE IN ALCOHOL.

One part vanillin equals 400 parts vanilla pods; in mfr liqueurs, 2.5-3 parts vanillin replace 500 parts tincture vanilla.

Wastewater treatment is a concern, due to the toxic nature of the raw materials and side products. This process is the less environmental friendly, and would not be considered as sustainable. Furthermore, chlorinated impurities can be found in the final product prepared with this process, despite the purification steps.

Analytic Laboratory Methods

... Techniques .. used for the analysis of vanillin, ... /include/ colorimetric, gravimetric, spectrophotometric, and chromatographic [thin-layer chromatography (tlc), gas chromatography (gc), and (hplc) high performance liquid chromatography] methods. The Food Chemical's Codex (FCC) prescribes infrared (ir) spectrophotometry for identifying and testing vanillin. However, more vanillin analyses are made by either gc or hplc.

Storage Conditions

PRESERVE IN TIGHT, LIGHT-RESISTANT CONTAINERS.

Interactions

Vanillin (VA), an anticlastogen, has been demonstrated to inhibit gene mutations in both bacterial and mammalian cells. However, the data on its effect against radiation-induced cytogenetic damage are limited. The aim of this study was to investigate the protective effect of on radiation-induced chromosomal damage in V79 cells. Exponentially growing cells were exposed to five doses of X-rays (1-12 Gy) and UV radiation (50-800 x 10(2)uJ/sq cm and posttreated with 3 concentrations of VA (5, 50 or 100 ug/mL for 16 hr for micronucleus (MN) and 18 h for structural chromosomal aberration (SCA) analyses. MN and SCA assays were performed concurrently according to standard procedures. Results indicate that there was a dose related increase in the percent of micronucleated binucleated cells (MNBN) (5.6 to 79.6) and percent of aberrant cells (Abs) (12 to 98) with X-ray treatment alone. Inhibition studies showed that the addition of VA at 100 VA ug/mL significantly reduced the percent of micronucleated binucleated cells (21 to 48) induced by X-ray at 1, 2, and 4 Gy. There was a slight decrease in percent micronucleated binucleated cells at 5 and 50 VA ug/mL. All three concentrations of VA decreased percent Abs (15.7 to 57.1) induced by X-rays at all doses. UV radiation alone significantly increased percent micronucleated binucleated cells (3.5 to 14.8) and percent Abs (17 to 29). Addition of 50 or 100 VA ug/mL, significantly decreased percent micronucleated binucleated cells (31.7 to 86.2) and percent Abs (54.5 to 90.9) at all doses of UV radiation. A decrease in percent micronucleated binucleated cells (2.8 to 72.4) and percent Abs (34.8 to 66.7) was also noted at 5 VA ug/mL. These data clearly indicate the protective effect of VA on radiation-induced chromosomal damage, suggesting that VA is an anticlastogenic agent.

The effects of dietary bioantimutagens (compounds which have been shown to inhibit mutagenesis via interaction with DNA repair processes) on spontaneous and heterocyclic amine (HCA)-induced micronucleus (MN) frequencies were studied in metabolically competent human hepatoma (Hep-G2) cells. All the compounds tested (coumarin, vanillin, caffeine, tannic acid and cinnamaldehyde) caused a moderate increase of micronucleus numbers in Hep-G2 cells at high concentrations (500 ug/ml); only tannic acid was also active at lower dose levels. In combination experiments with the heterocyclic amine 2-amino-3-methylimidazo-[3,4-f]quinoline (IQ), post-treatment of the cells with bioantimutagens resulted in a pronounced (75-90%) decrease in micronucleus. The most drastic effects were seen with vanillin, coumarin and caffeine which were active at concentrations < or = 5 ug/ml. Further experiments indicated that these compounds also attenuate the mutagenic effects of other HCAs (PhIP, MeIQ, MeIQx, Trp-P-1).

N-Methylnitrosourea (MNU) administered to pregnant mice at the stage of blastogenesis induces congenital anomalies probably by direct affection to the embryos. In this study, we examined whether several antimutagens, such as vanillin (VA) and CoCl2, modify the developmental toxicity of N-Methylnitrosourea given to pregnant mice at the preimplantation stage. ICR mice were treated with N-Methylnitrosourea at a single IP dose of 20 mg/kg on day 2.5 of gestation. A single IP dose of 50 mg/kg of vanillin or single IV dose of 10 mg/kg of CoCl2 was administered 1 hour after N-Methylnitrosourea treatment. Embryotoxicity and teratogenicity were examined on day 18 of gestation. N-Methylnitrosourea-induced embryonic/fetal mortality was remarkably decreased by CoCl2 and the incidence of N-Methylnitrosourea-induced external malformations was obviously decreased. These suppressing effects of vanillin and CoCl2 support the idea that embryotoxicity of N-Methylnitrosourea is caused by the direct action on embryos. Furthermore, the effects of vanillin and CoCl2 is considered to be a direct modifying action into the affected embryos after N-Methylnitrosourea treatment. ...

The modifying effects of vanillin on the cytotoxicity and 6-thioguanine (6TG)-resistant mutations induced by two different types of chemical mutagens, ethyl methanesulfonate (EMS) and hydrogen peroxide (H2O2), were examined using cultured Chinese hamster V79 cells. The effects of vanillin on hydrogen peroxide-induced chromosome aberrations were also examined. Vanillin had a dose-dependent enhancing effect on ethyl methanesulfonate-induced cytotoxicity and 6TG-resistant mutations, when cells were simultaneously treated with vanillin. The post-treatment with vanillin during the mutation expression time of cells after treatment with ethyl methanesulfonate also showed an enhancement of the frequency of mutations induced by ethyl methanesulfonate. However, vanillin suppressed the cytotoxicity induced by hydrogen peroxide when cells were post-treated with vanillin after hydrogen peroxide treatment. Vanillin showed no change in the absence of activity of hydrogen peroxide to induce mutations. Post-treatment with vanillin also suppressed the chromosome aberrations induced by hydrogen peroxide. The differential effects of vanillin were probably due to the quality of mutagen-induced DNA lesions and vanillin might influence at least two different kinds of cellular repair functions. The mechanisms by which vanillin enhances or suppresses chemical-induced cytotoxicity, mutations and chromosome aberrations are discussed.

Stability Shelf Life

Dates

Zhang et al. Optogenetic control of kinetochore function. Nature Chemical Biology, doi: 10.1038/nchembio.2456, published online 14 August 2017